3,5-Diiodo-4-methoxybenzohydrazide
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Overview
Description
3,5-Diiodo-4-methoxybenzohydrazide is an organic compound belonging to the benzohydrazide family. It is characterized by a benzene ring substituted with two iodine atoms and one methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-4-methoxybenzohydrazide was first reported by Kismányoky et al. in 1969. The process involves reacting 3,5-diiodo-4-chlorobenzohydrazide with sodium methoxide in methanol. The reaction conditions typically include:
Reactants: 3,5-diiodo-4-chlorobenzohydrazide and sodium methoxide
Solvent: Methanol
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent volume, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diiodo-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-withdrawing iodine atoms, the compound is highly reactive towards electrophilic substitution reactions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3,5-Diiodo-4-methoxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the determination of copper and other metals.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biochemical pathways.
Industry: The compound is utilized as a photocatalyst for the degradation of organic pollutants, showcasing its environmental applications
Mechanism of Action
The mechanism by which 3,5-Diiodo-4-methoxybenzohydrazide exerts its effects involves its interaction with molecular targets and pathways. The presence of iodine atoms enhances its reactivity, allowing it to participate in various biochemical reactions. It can act as an inhibitor or activator of specific enzymes, depending on the context of its use.
Comparison with Similar Compounds
3,5-Diiodo-4-chlorobenzohydrazide: Similar in structure but with a chlorine atom instead of a methoxy group.
4-Methoxybenzhydrazide: Lacks the iodine atoms, resulting in different reactivity and applications.
3,5-Diiodo-4-hydroxybenzohydrazide: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness: 3,5-Diiodo-4-methoxybenzohydrazide is unique due to the combination of iodine and methoxy substituents, which confer distinct physical and chemical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3,5-diiodo-4-methoxybenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2N2O2/c1-14-7-5(9)2-4(3-6(7)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXQRQJBJCNOND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)C(=O)NN)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178681 |
Source
|
Record name | Benzoic acid, 3,3-diiodo-4-methoxy-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23964-37-6 |
Source
|
Record name | Benzoic acid, 3,3-diiodo-4-methoxy-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,3-diiodo-4-methoxy-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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